(R)-3-(4-Fluorophenoxy)butanoic acid
Description
(R)-3-(4-Fluorophenoxy)butanoic acid is a chiral carboxylic acid characterized by a 4-fluorophenoxy group substituted at the third carbon of the butanoic acid backbone.
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
(3R)-3-(4-fluorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
RZEIOHDDGGPORL-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)OC1=CC=C(C=C1)F |
Canonical SMILES |
CC(CC(=O)O)OC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
a) 2-(Phenoxy or Phenylthio)butanoic Acid Derivatives ()
- Structure: Substitution at the second carbon with phenoxy or phenylthio groups. Example: 2-methyl-2-(phenoxy)propionic acid.
- Key Differences : Substitution at C2 versus C3 in the target compound. Positional isomers often exhibit distinct biological activities due to altered steric and electronic interactions with targets. For instance, C2-substituted derivatives in are patented for anti-inflammatory applications, suggesting that the target compound’s C3 substitution may modulate receptor binding or metabolic stability .
b) (R)-4-Amino-3-(4-Fluorophenyl)butanoic Acid ()
- Structure: Features a 4-fluorophenyl group at C3 and an amino group at C4 (CAS: 741217-33-4).
- This compound’s molecular weight (197.21 g/mol) is lower than that of the target compound, which likely has a higher weight due to the phenoxy group’s oxygen atom and fluorine substituent .
Functional Group Variations
a) 3-Methylbutanoic Acid and Esters (–2)
- Structure: Straight-chain (butanoic acid) or branched (3-methylbutanoic acid) aliphatic acids. Ethyl 3-hydroxy-butanoate is an ester derivative.
- Key Differences: The target compound’s aromatic 4-fluorophenoxy group introduces lipophilicity and electronic effects (via fluorine’s electronegativity), contrasting with the aliphatic or hydroxylated analogs. These differences reduce volatility compared to odor-active compounds like 3-methylbutanoic acid, which contribute rancid notes in fruits and fermented foods .
b) Trifluoro-hydroxybutanoic Acid Derivatives ()
- Structure: 4,4,4-Trifluoro-3-hydroxybutanoic acid, resolved into enantiomers using chiral amines.
- Key Differences: The trifluoromethyl group enhances acidity and metabolic stability compared to the target compound’s fluorophenoxy group. Such derivatives are synthesized for applications requiring strong electron-withdrawing groups, such as enzyme inhibitors .
Acidity and Solubility
- Target Compound: The 4-fluorophenoxy group likely increases acidity (lower pKa) compared to non-fluorinated analogs due to fluorine’s electron-withdrawing effect. This enhances solubility in basic aqueous solutions.
- Comparison: 3-Methylbutanoic Acid: Higher volatility (bp ~164°C) and lower molecular weight contribute to its role as an odorant . 4-Amino-3-(4-Fluorophenyl)butanoic Acid: The amino group (pKa ~9–10) introduces zwitterionic character, improving water solubility relative to the target compound .
Structural and Functional Comparison Table
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